

Spectroscopic data for 2,4-dibromophloroglucinol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,4-Dibromobenzene-1,3,5-triol

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromophloroglucinol

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,4-dibromophloroglucinol ($C_6H_4Br_2O_3$). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes detailed theoretical interpretations, expected data presented in tabular format, and robust, field-proven experimental protocols. The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability.

Introduction and Molecular Structure

2,4-Dibromophloroglucinol is a halogenated derivative of phloroglucinol, a compound of significant interest in organic synthesis and medicinal chemistry due to its polyketide backbone and biological activities. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the definitive means for its identification and purity assessment.

The structure of 2,4-dibromophloroglucinol presents a unique analytical challenge due to the potential for keto-enol tautomerism, a characteristic feature of phloroglucinols. The predominant tautomer in solution, which dictates the observed spectroscopic features, can be influenced by the solvent and temperature. For the purpose of this guide, we will primarily consider the aromatic 1,3,5-trihydroxy tautomer, which is generally the most stable form.

Caption: Molecular Structure of 2,4-dibromophloroglucinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2,4-dibromophloroglucinol. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for phenolic compounds as it helps in observing the exchangeable hydroxyl protons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple for the aromatic tautomer.

- Aromatic Region:** A single proton remains on the aromatic ring at the C6 position. This proton is flanked by two hydroxyl groups and is meta to two bromine atoms. Its chemical shift will be influenced by these surrounding groups, and it is expected to appear as a singlet.
- Hydroxyl Protons:** The three hydroxyl protons (at C1, C3, and C5) are chemically distinct due to the asymmetrical substitution pattern. However, they will likely appear as three separate, broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, these peaks are typically well-resolved and found further downfield.

Proton Assignment	Predicted Chemical Shift (δ) in DMSO-d ₆	Multiplicity	Integration
H-6	~6.0 - 6.5 ppm	Singlet (s)	1H
1-OH, 3-OH, 5-OH	~8.0 - 10.0 ppm	Broad Singlets (br s)	3H (total)

Predicted ¹³C NMR Spectral Data

Due to the molecule's asymmetry, six distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum. The chemical shifts can be estimated based on the known spectrum of phloroglucinol and the substituent effects of bromine.^{[1][2]} Carbons directly attached to bromine (C2, C4) will experience a significant downfield shift (less shielded), while carbons bearing hydroxyl groups will be strongly shielded (upfield shift).

Carbon Assignment	Predicted Chemical Shift (δ) in DMSO-d_6	Key Influences
C1, C3, C5	~150 - 160 ppm	Attached to -OH
C2, C4	~95 - 105 ppm	Attached to -Br
C6	~90 - 95 ppm	Attached to -H

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the 2,4-dibromophloroglucinol sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in a standard 5 mm NMR tube. The choice of DMSO-d_6 is strategic for resolving hydroxyl proton signals which might otherwise exchange too rapidly in solvents like D_2O or CDCl_3 .
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for resolution.
- **Data Acquisition for ^1H NMR:** Acquire the spectrum with a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:** Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum, especially for quaternary carbons.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in 2,4-dibromophloroglucinol. The spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic ring.

Predicted IR Absorption Bands

The key vibrational modes are predictable based on established correlation tables.[\[3\]](#)[\[4\]](#)

Wavenumber (cm $^{-1}$)	Vibrational Mode	Expected Intensity
3500 - 3200	O-H Stretch (hydrogen-bonded)	Strong, Broad
~3100	Aromatic C-H Stretch	Weak to Medium
1620 - 1580	Aromatic C=C Stretch	Medium
1500 - 1450	Aromatic C=C Stretch	Medium to Strong
1300 - 1200	C-O Stretch (Phenolic)	Strong
Below 1000	C-Br Stretch	Medium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

- Sample Application: Place a small amount (1-2 mg) of the solid 2,4-dibromophloroglucinol sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2,4-dibromophloroglucinol, MS is particularly diagnostic due to the distinct isotopic signature of bromine.

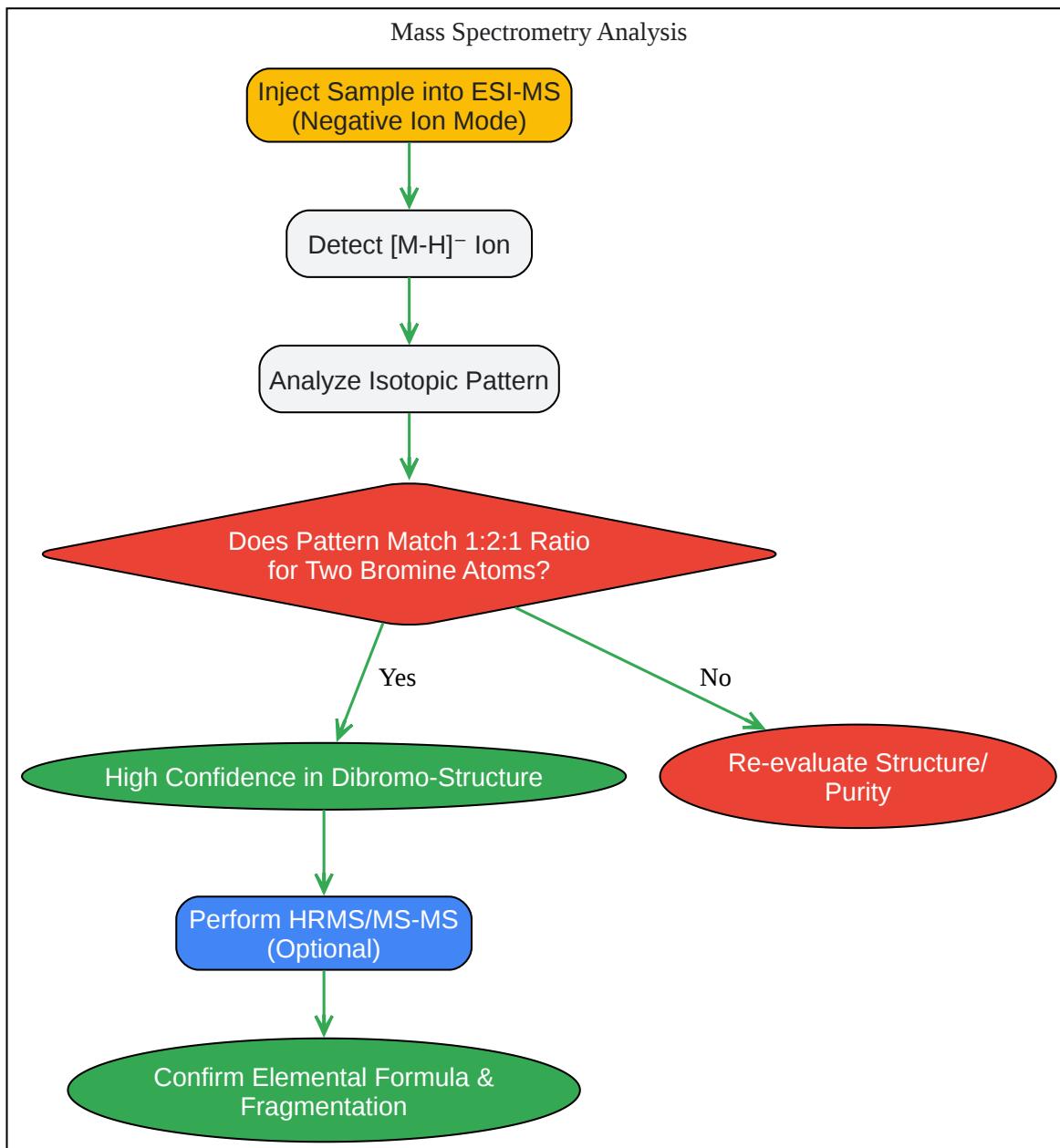
Predicted Mass Spectrum Data

- Molecular Ion (M^+): The molecular weight of $\text{C}_6\text{H}_4\text{Br}_2\text{O}_3$ is 281.86 g/mol. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly a 1:1 ratio.
- Isotopic Pattern: A molecule containing two bromine atoms will exhibit a highly characteristic triplet of peaks for the molecular ion:
 - M : Contains two ^{79}Br isotopes.
 - $\text{M}+2$: Contains one ^{79}Br and one ^{81}Br .
 - $\text{M}+4$: Contains two ^{81}Br isotopes. The relative intensity of these peaks will be approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.
[5][6]
- Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways could include the loss of a bromine radical ($\text{M}-79/\text{M}-81$) or the loss of carbon monoxide (CO) from the ring.

m/z (Mass/Charge)	Identity	Notes
~282	$[M]^+$ ($C_6H_4^{79}Br_2O_3$)	Relative Intensity: ~1
~284	$[M+2]^+$ ($C_6H_4^{79}Br^{81}BrO_3$)	Relative Intensity: ~2
~286	$[M+4]^+$ ($C_6H_4^{81}Br_2O_3$)	Relative Intensity: ~1
~203/205	$[M-Br]^+$	Isotopic doublet due to one remaining Br
~175/177	$[M-Br-CO]^+$	Isotopic doublet

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. This concentration is typically sufficient for ESI.
- Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC can be used to introduce the sample into the mass spectrometer via flow injection analysis if chromatographic separation is not required.
- Ionization: Operate the ESI source in negative ion mode. Phenolic compounds readily deprotonate to form $[M-H]^-$ ions, which often provides a strong signal with less fragmentation than positive ion mode. The expected $[M-H]^-$ ion would be at m/z 281, 283, and 285.
- Mass Analysis: Acquire data across a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, the exact mass can be determined, allowing for the confirmation of the elemental formula ($C_6H_4Br_2O_3$).
- Data Analysis: Examine the full scan spectrum to identify the molecular ion cluster ($[M-H]^-$). Confirm the characteristic 1:2:1 isotopic pattern. If tandem MS (MS/MS) is available, fragment the parent ion to aid in structural confirmation.



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Caption: Decision workflow for MS analysis of 2,4-dibromophloroglucinol.

Conclusion

The spectroscopic characterization of 2,4-dibromophloroglucinol is defined by a unique combination of features across NMR, IR, and MS techniques. The ¹H NMR is expected to show a single aromatic proton, while the ¹³C NMR should display six distinct carbon signals. The IR spectrum is characterized by a strong, broad hydroxyl absorption and aromatic C=C stretching bands. Most definitively, the mass spectrum provides unambiguous evidence of the compound's identity through the characteristic 1:2:1 isotopic pattern of the molecular ion, confirming the presence of two bromine atoms. By employing the protocols and interpretative logic detailed in this guide, researchers can confidently identify and characterize 2,4-dibromophloroglucinol.

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